

synthesis and characterization of 4-**Iodo**-5-methyl-1H-imidazole

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Compound of Interest

Compound Name: **4-Iodo-5-methyl-1H-imidazole**

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An In-Depth Technical Guide to the Synthesis and Characterization of **4-Iodo-5-methyl-1H-imidazole**

Authored by: A Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of **4-Iodo-5-methyl-1H-imidazole**, a heterocyclic building block of significant interest to the pharmaceutical and drug development industries. The imidazole scaffold is a privileged structure in medicinal chemistry, and its targeted functionalization is key to developing novel therapeutic agents.^{[1][2]} This document details a robust and widely-used synthetic protocol involving the direct electrophilic iodination of 4-methyl-1H-imidazole. We delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, and outline a complete characterization workflow using modern analytical techniques. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation and validation of this valuable chemical intermediate.

Introduction: The Strategic Importance of 4-Iodo-5-methyl-1H-imidazole

The imidazole ring is a cornerstone of medicinal chemistry, present in vital biomolecules like the amino acid histidine and purines.^[3] Consequently, imidazole derivatives are a major focus

of pharmaceutical research, with applications ranging from antifungal to anticancer agents.^[1] ^[4]^[5] **4-Iodo-5-methyl-1H-imidazole** stands out as a particularly versatile intermediate. The presence of the iodine atom serves two primary functions: it modulates the electronic properties of the imidazole ring and, more importantly, it provides a highly reactive site for further molecular elaboration through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).^[1] This allows for the strategic introduction of diverse functional groups, making it an invaluable precursor in the synthesis of complex molecular architectures for drug discovery pipelines.

It is crucial to recognize that N-unsubstituted 4(5)-substituted imidazoles exist as a dynamic equilibrium of two tautomeric forms. Therefore, "**4-Iodo-5-methyl-1H-imidazole**" is in rapid equilibrium with its tautomer, "**5-Iodo-4-methyl-1H-imidazole**".^[3] For the purpose of this guide, we will refer to the compound as **4-Iodo-5-methyl-1H-imidazole**, while acknowledging this inherent chemical property.

Synthetic Strategy: Direct Electrophilic Iodination

The most direct and efficient method for the synthesis of **4-Iodo-5-methyl-1H-imidazole** is the electrophilic iodination of the readily available starting material, 4-methyl-1H-imidazole.^[6] This approach leverages the electron-rich nature of the imidazole ring, which makes it susceptible to attack by electrophiles.

Mechanism of Action: Base-Mediated Electrophilic Aromatic Substitution

The iodination of an imidazole ring is a classic example of an electrophilic aromatic substitution reaction.^[2] The reaction is significantly accelerated under alkaline conditions. The base, typically sodium hydroxide (NaOH), deprotonates the acidic N-H proton of the imidazole ring to form the corresponding imidazolate anion. This anion is substantially more electron-rich and nucleophilic than the neutral imidazole, rendering it highly reactive towards the electrophilic iodine (I₂). The reaction proceeds regioselectively, with the iodine atom preferentially substituting at the C4 or C5 position.

The overall transformation can be summarized as:

- Activation: 4-methyl-1H-imidazole + NaOH → Sodium 4-methylimidazolate + H₂O

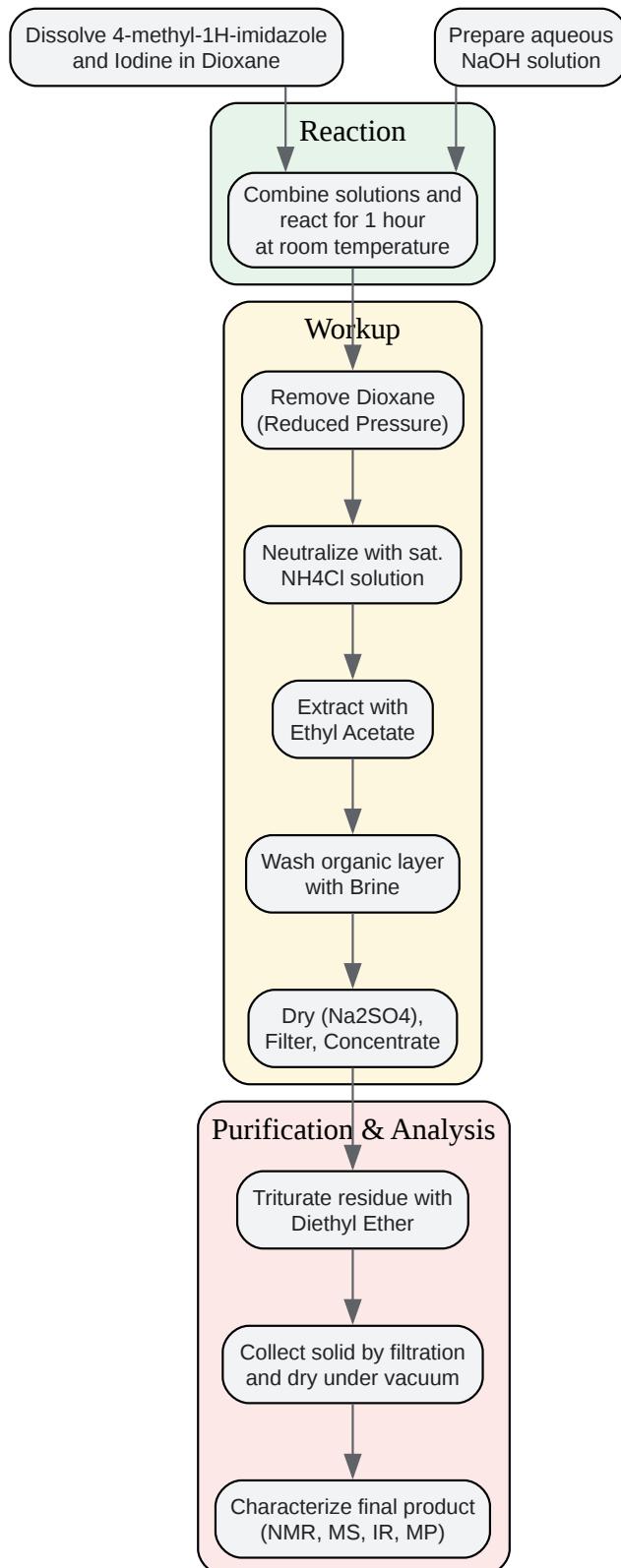
- Iodination: Sodium 4-methylimidazole + I₂ → **4-Iodo-5-methyl-1H-imidazole** + NaI

Experimental Protocol and Workflow

The following protocol is adapted from established literature procedures and provides a reliable method for the laboratory-scale synthesis of the title compound.[\[6\]](#)

General Synthesis and Purification Workflow

The process begins with the preparation of the reagents, followed by the controlled reaction, a multi-step workup to isolate the crude product, and finally, purification to yield the final, high-purity compound.

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Caption: Workflow for the synthesis of **4-Iodo-5-methyl-1H-imidazole**.

Materials and Reagents

Reagent/Material	Formula	M.W. (g/mol)	Amount (mmol)	Quantity
4-methyl-1H-imidazole	C ₄ H ₆ N ₂	82.10	65.8	5.4 g
Iodine	I ₂	253.81	65.8	16.69 g
Sodium Hydroxide (NaOH)	NaOH	40.00	132	5.28 g
1,4-Dioxane	C ₄ H ₈ O ₂	88.11	-	51 mL
Water (Deionized)	H ₂ O	18.02	-	~132 mL
Saturated Ammonium Chloride	NH ₄ Cl (aq)	-	-	As needed
Ethyl Acetate (EtOAc)	C ₄ H ₈ O ₂	88.11	-	2 x 100 mL
Brine (Saturated NaCl)	NaCl (aq)	-	-	As needed
Sodium Sulfate (Anhydrous)	Na ₂ SO ₄	142.04	-	As needed
Diethyl Ether	(C ₂ H ₅) ₂ O	74.12	-	50 mL

Step-by-Step Synthesis Protocol

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methyl-1H-imidazole (5.4 g, 65.8 mmol) and iodine (16.69 g, 65.8 mmol) in 1,4-dioxane (51 ml).[6]
- Base Addition: To the stirring solution, add an aqueous solution of sodium hydroxide (5.28 g, 132 mmol in ~132 mL of water).[6]

- Reaction: Allow the mixture to stir at room temperature for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.
- Solvent Removal: After 1 hour, remove the bulk of the organic solvent (dioxane) under reduced pressure using a rotary evaporator.[6]
- Neutralization: Carefully neutralize the remaining aqueous mixture with a saturated solution of ammonium chloride until the pH is approximately 7.[6]
- Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 100 mL).[6]
- Washing: Combine the organic layers and wash them sequentially with water and then with brine.[6]
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter off the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product. [6]

Purification

- Trituration: Add diethyl ether (50 mL) to the crude residue. Stir or sonicate the mixture. The desired product should precipitate as a solid while more soluble impurities remain in the ether.[6]
- Isolation: Collect the white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry thoroughly under vacuum to give the final product, **4-Iodo-5-methyl-1H-imidazole**.[6]
- Alternative Purification: If trituration is insufficient, recrystallization from a solvent system like ethyl acetate/hexane or isopropanol/hexane can be employed.[7][8] For challenging separations, column chromatography on silica gel may be necessary.[9]

Characterization of the Final Product

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized **4-Iodo-5-methyl-1H-imidazole**.

Physicochemical Properties

Property	Value	Source(s)
Molecular Formula	C ₄ H ₅ IN ₂	[10]
Molecular Weight	208.00 g/mol	[10]
Appearance	White to off-white solid	[6]
Storage	2-8°C, inert atmosphere, dark place	[11]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.

- ¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show a singlet for the C2-H proton on the imidazole ring, a singlet for the methyl (-CH₃) protons, and a broad singlet for the N-H proton. The exact chemical shifts can vary but will be in characteristic regions.
- ¹³C NMR (DMSO-d₆, 101 MHz): The spectrum will show distinct signals for the three imidazole ring carbons and one for the methyl carbon. The carbon atom directly bonded to the iodine (C4) will experience a significant upfield shift due to the heavy atom effect.

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.

- Expected M/Z: For the molecular ion [M]⁺ or protonated ion [M+H]⁺, the expected mass-to-charge ratio would be approximately 208.0 or 209.0, respectively. The isotopic pattern of iodine would be observable in high-resolution mass spectrometry.

Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present in the molecule.

- Expected Peaks (cm⁻¹):
 - ~3100-3300 cm⁻¹: N-H stretching (broad)
 - ~2900-3000 cm⁻¹: C-H stretching (methyl group)

- ~1500-1600 cm⁻¹: C=N and C=C ring stretching vibrations[12]

Safety and Handling

All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

- 4-methyl-1H-imidazole: A toxic and corrosive compound.[13]
- Iodine: Harmful if swallowed or inhaled and causes skin and eye irritation.
- Sodium Hydroxide: A strong base that is highly corrosive and can cause severe skin and eye damage.
- **4-Iodo-5-methyl-1H-imidazole**: Assumed to be a skin and eye irritant based on data for similar iodoimidazoles.[10][14]

Conclusion

This guide has detailed a reliable and efficient method for the synthesis of **4-Iodo-5-methyl-1H-imidazole** via direct iodination of 4-methyl-1H-imidazole. The provided step-by-step protocol, coupled with a comprehensive characterization plan, equips researchers with the necessary information to produce and validate this important chemical building block. The versatility of the iodo-imidazole scaffold ensures its continued relevance in the field of medicinal chemistry and drug discovery, serving as a key starting point for the development of novel and complex therapeutic agents.

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